Tris(dimethylamino)arsine

Semiconductor precursors Chemical safety CVD/ALD

Tris(dimethylamino)arsine (CAS 6596-96-9), also known as TDMAAs, is a liquid organoarsenic precursor with the formula As(N(CH₃)₂)₃, widely used in metalorganic chemical vapor deposition (MOCVD) and chemical beam epitaxy (CBE) for arsenic doping and III-V semiconductor growth. It is commercially available as a colorless liquid with a density of 1.124 g/cm³, a refractive index of 1.4848, and a boiling point of 55 °C at 10 mmHg.

Molecular Formula C6H18AsN3
Molecular Weight 207.15 g/mol
CAS No. 6596-96-9
Cat. No. B1606909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(dimethylamino)arsine
CAS6596-96-9
Molecular FormulaC6H18AsN3
Molecular Weight207.15 g/mol
Structural Identifiers
SMILESCN(C)[As](N(C)C)N(C)C
InChIInChI=1S/C6H18AsN3/c1-8(2)7(9(3)4)10(5)6/h1-6H3
InChIKeyQSLGKGJRFUIAEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(dimethylamino)arsine (TDMAAs) for Semiconductor Precursor Procurement


Tris(dimethylamino)arsine (CAS 6596-96-9), also known as TDMAAs, is a liquid organoarsenic precursor with the formula As(N(CH₃)₂)₃, widely used in metalorganic chemical vapor deposition (MOCVD) and chemical beam epitaxy (CBE) for arsenic doping and III-V semiconductor growth. It is commercially available as a colorless liquid with a density of 1.124 g/cm³, a refractive index of 1.4848, and a boiling point of 55 °C at 10 mmHg . Its primary applications include arsenic doping of CdTe and HgCdTe films for photovoltaics and infrared detectors, as well as GaAs epitaxial layer growth .

Why Generic Arsenic Precursor Substitution is Not Advisable


In semiconductor processing, precursor selection directly dictates film purity, doping uniformity, and process safety. While alternative arsenic sources such as arsine (AsH₃), tris(trimethylsilyl)arsine, or even other aminoarsines are available, they differ fundamentally in vapor pressure, decomposition pathways, and handling risks. For example, arsine is an acutely toxic gas with a vapor pressure exceeding 14.9 atm at 70 °F [1], requiring specialized gas-handling infrastructure, whereas TDMAAs is a liquid with a much lower vapor pressure of 0.722 mmHg at 25 °C . Additionally, unlike arsine, TDMAAs lacks As–H bonds, preventing the formation of As–H complexes that can degrade film electrical properties . The quantitative evidence below substantiates why TDMAAs must be evaluated on its own merits rather than as a generic substitute.

Quantitative Evidence for Tris(dimethylamino)arsine Differentiation


Vapor Pressure and Handling Safety Comparison: TDMAAs vs. Arsine

TDMAAs exhibits a vapor pressure of 0.722 mmHg at 25 °C , categorizing it as a low-volatility liquid precursor. In stark contrast, arsine (AsH₃) has a vapor pressure of 14.9 atm at 70 °F [1], making it a highly pressurized toxic gas. This five-order-of-magnitude difference in volatility translates directly into reduced engineering controls for TDMAAs, which can be handled using standard inert-atmosphere Schlenk techniques rather than specialized high-pressure gas cabinets required for arsine.

Semiconductor precursors Chemical safety CVD/ALD

Carbon Gettering Efficacy in GaAs CBE: TDMAAs vs. Conventional Arsenic Sources

In GaAs chemical beam epitaxy (CBE) using trimethylgallium (TMGa), TDMAAs acts as an intrinsic carbon getter. When the V/III ratio is optimized, the carbon concentration in the GaAs layer is reduced to the order of 10¹⁶ cm⁻³ [1]. In comparison, conventional arsenic sources such as arsine or elemental arsenic lack this self-cleaning mechanism, often requiring additional purification steps or leaving carbon impurities that degrade electronic mobility.

GaAs epitaxy Carbon contamination CBE

Arsenic Doping Efficiency in CdTe MOCVD: Flow-Rate Proportionality

The incorporation of arsenic from TDMAAs into CdTe epilayers during MOCVD follows a well-defined power-law relationship. The arsenic concentration in the CdTe layers is proportional to the TDMAAs flow rate raised to the power of 3/2 (1.5) [1] or 1.4 , depending on the tellurium precursor used. This predictable, tunable doping profile enables precise control over p-type carrier concentration. After post-deposition annealing in argon at 250–450 °C, an arsenic activation efficiency of approximately 4.5% is achieved, yielding hole concentrations up to 1 × 10¹⁷ cm⁻³ .

CdTe photovoltaics MOCVD doping Arsenic activation

Precursor Versatility: Nanocrystal Synthesis Performance

In the synthesis of InAs nanocrystals (NCs), TDMAAs serves as a less toxic and commercially available alternative to pyrophoric tris(trimethylsilyl)arsine [1]. While InAs NCs made with TDMAAs initially exhibit broader size distributions and lower photoluminescence quantum yields (PLQY) compared to those made with tris(trimethylsilyl)arsine, the addition of ZnCl₂ as a surface-passivating additive yields InAs@ZnSe core@shell NCs with a PLQY as high as 42±4% at ~860 nm emission [1]. This is the highest reported PLQY for such heterostructures despite the 6% lattice mismatch between InAs and ZnSe.

InAs nanocrystals Quantum dots Aminoarsine precursors

Physical State and Delivery: TDMAAs vs. Group 15 Analogues

Compared to its phosphorus and antimony analogues, TDMAAs occupies a favorable volatility window for vapor-phase deposition. Tris(dimethylamino)phosphine boils at 48–50 °C at 12 mmHg [1], while tris(dimethylamino)stibine is a solid at room temperature (melting point 300 °C) . TDMAAs, with a boiling point of 55 °C at 10 mmHg , remains a liquid at standard storage temperatures (melting point −53 °C ), enabling reliable liquid delivery systems without the need for heated source lines. In contrast, the solid state of the antimony analogue necessitates sublimation or solvent-assisted delivery, which can introduce particle contamination and process instability.

Precursor physical properties Delivery systems Group 15 compounds

Thermodynamic Stability: Enthalpy of Vaporization

The enthalpy of vaporization (ΔvapH) of TDMAAs is 45.8 kJ/mol over the temperature range 288–359 K [1]. This value is moderate compared to other metalorganic precursors and indicates a balance between sufficient volatility for vapor-phase delivery and sufficient thermal stability to prevent premature decomposition in the source bubbler. Precursors with significantly lower ΔvapH may be too volatile, leading to unstable delivery, while those with much higher ΔvapH require excessive heating, increasing the risk of thermal degradation.

Thermodynamic properties Vapor delivery Precursor stability

Procurement-Focused Application Scenarios for Tris(dimethylamino)arsine


MOCVD of p-Type CdTe Absorber Layers for Thin-Film Photovoltaics

When fabricating CdTe solar cells by MOCVD, TDMAAs enables precise arsenic doping to achieve p-type conductivity. The arsenic concentration follows a power-law dependence on the TDMAAs flow rate (exponent 1.4–1.5), allowing tunable hole concentrations up to 1 × 10¹⁷ cm⁻³ after argon annealing [1]. This level of control is essential for optimizing the built-in electric field and maximizing power conversion efficiency. Procurement should prioritize TDMAAs over arsine due to reduced safety infrastructure requirements and over solid arsenic sources due to superior doping uniformity.

High-Purity GaAs Epitaxy via Chemical Beam Epitaxy (CBE)

In CBE growth of GaAs using trimethylgallium, TDMAAs serves a dual role as both the arsenic source and an in situ carbon getter. By optimizing the V/III ratio, carbon contamination can be reduced to the order of 10¹⁶ cm⁻³, which is critical for achieving high electron mobility in GaAs-based high-electron-mobility transistors (HEMTs) and heterojunction bipolar transistors (HBTs) [1]. The absence of As–H bonds further prevents hydrogen-related defect formation . Users should specify TDMAAs over conventional arsine when carbon purity is a primary performance metric.

Synthesis of InAs Quantum Dots with High Photoluminescence Quantum Yield

Researchers synthesizing InAs nanocrystals for near-infrared optoelectronics or bioimaging can use TDMAAs as a safer, commercially available alternative to pyrophoric tris(trimethylsilyl)arsine. When combined with ZnCl₂ and subsequent ZnSe shell growth, InAs@ZnSe core@shell structures achieve a record PLQY of 42±4% at ~860 nm [1]. This performance matches or exceeds that of more hazardous precursors while significantly reducing laboratory risk. Procurement of high-purity (≥99%) TDMAAs is recommended, with storage under inert atmosphere to prevent moisture-induced degradation .

Arsenic Doping of HgCdTe for Infrared Focal Plane Arrays

For HgCdTe-based infrared detectors grown by MOCVD, TDMAAs is the preferred arsenic dopant source because it introduces arsenic into the CdTe sublayers without altering the macroscopic HgCdTe composition [1]. The incorporation process is well-behaved and reproducible, enabling the precise control of acceptor concentration needed for high-performance photodiodes. Users should choose TDMAAs over alternative dopant sources when composition fidelity and minimal lattice perturbation are required, as is the case for next-generation high-operating-temperature (HOT) IR detectors.

Technical Documentation Hub

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